3-Chloro-5-methoxypyridazine hydrochloride
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Overview
Description
3-Chloro-5-methoxypyridazine hydrochloride is a heterocyclic compound that belongs to the pyridazine family. It is characterized by the presence of a chlorine atom at the third position and a methoxy group at the fifth position on the pyridazine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-5-methoxypyridazine hydrochloride typically involves the reaction of pyridazine derivatives with chlorinating and methoxylating agents. One common method is the reaction of 3,5-dichloropyridazine with methanol in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-methoxypyridazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate and chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed:
- Substitution reactions yield various substituted pyridazine derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in dihydropyridazine derivatives .
Scientific Research Applications
3-Chloro-5-methoxypyridazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-chloro-5-methoxypyridazine hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
3-Chloro-6-methylpyridazine: Similar in structure but with a methyl group instead of a methoxy group.
3-Chloro-5-methylpyridazine: Similar but with a methyl group at the fifth position.
3-Chloro-5-nitropyridazine: Similar but with a nitro group at the fifth position.
Uniqueness: 3-Chloro-5-methoxypyridazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-chloro-5-methoxypyridazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O.ClH/c1-9-4-2-5(6)8-7-3-4;/h2-3H,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEHRGPXVGNBJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NN=C1)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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